

# SC144: A Technical Overview of Pharmacokinetics and Oral Bioavailability

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## Compound of Interest

Compound Name: LP-130

Cat. No.: B1675262

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## Abstract

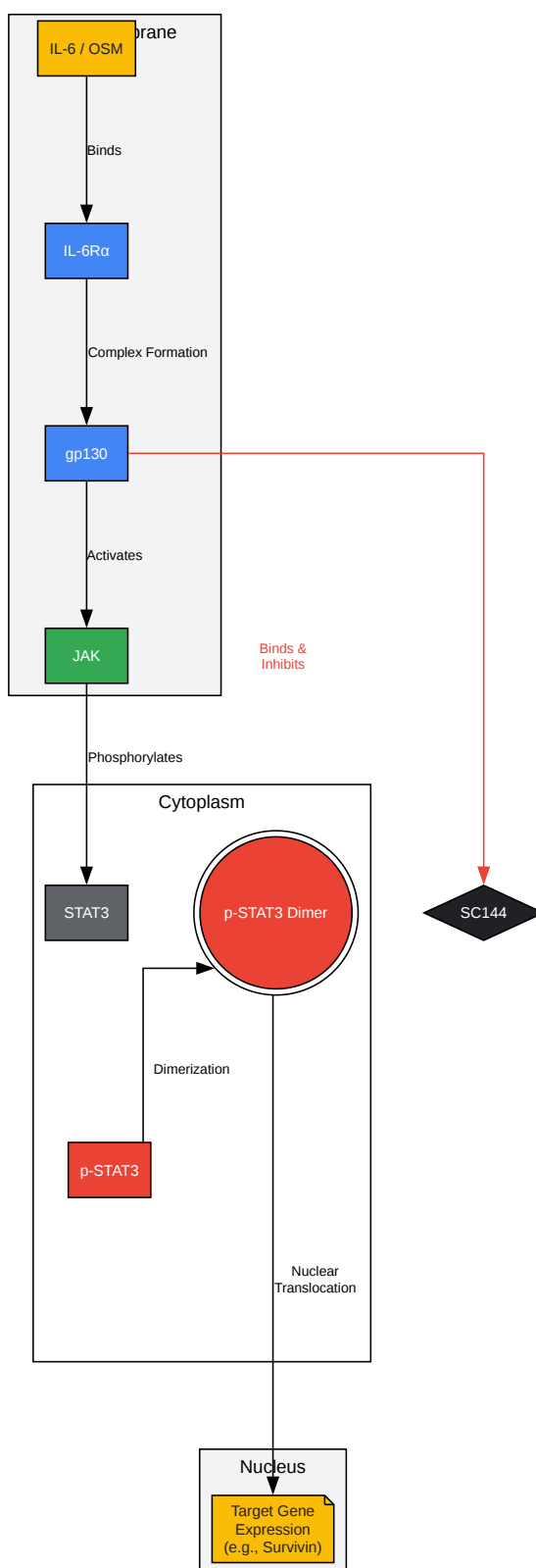
SC144 is a first-in-class, orally active small molecule inhibitor of glycoprotein 130 (gp130), a critical signal transducer for the interleukin-6 (IL-6) family of cytokines. By targeting gp130, SC144 effectively abrogates the downstream STAT3 signaling pathway, which is a key driver in the progression of various malignancies, including ovarian and pancreatic cancers. Preclinical studies have demonstrated the in vivo efficacy of orally administered SC144 in delaying tumor growth in xenograft models. While these studies highlight its "favorable pharmacokinetic properties," detailed quantitative data on its pharmacokinetic profile and oral bioavailability are not extensively published in peer-reviewed literature. This guide synthesizes the available information on the pharmacokinetics and mechanism of action of SC144, provides detailed experimental context from published studies, and outlines standard protocols relevant to its evaluation.

## Core Mechanism of Action: Inhibition of the gp130/STAT3 Signaling Pathway

SC144 exerts its anticancer effects by directly targeting the gp130 protein. This protein is the shared signal transducer for several cytokines, most notably IL-6, which are implicated in tumor proliferation, survival, and metastasis.

The binding of IL-6 to its receptor (IL-6R) induces the formation of a complex with gp130. This event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell cycle progression, anti-apoptosis, and angiogenesis.

SC144 binds to gp130, leading to its phosphorylation at Serine 782 and subsequent deglycosylation. This action abrogates the IL-6- or Oncostatin M (OSM)-stimulated phosphorylation of STAT3, preventing its nuclear translocation and the expression of its downstream target genes.



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**Caption:** SC144 mechanism of action targeting the gp130/STAT3 pathway.

## Pharmacokinetics and Oral Bioavailability

While SC144 is consistently described as an "orally active" agent, specific quantitative pharmacokinetic parameters from dedicated studies are not publicly available. One study noted that intraperitoneal administration of SC144 resulted in a two-compartmental pharmacokinetic elimination profile, a characteristic that was not observed with oral dosing, suggesting differences in absorption and/or distribution based on the route of administration. The clinical development of SC144 has been reportedly delayed due to poor solubility and metabolic instability, with newer analogs being developed to address these issues.

## Quantitative Pharmacokinetic Data Summary

The following table has been structured to accommodate key pharmacokinetic parameters. At present, specific values from published studies on SC144 are unavailable.

Parameter	Symbol	Value (Unit)	Animal Model	Administration Route	Source
Peak Plasma Concentration	C <sub>max</sub>	Data not available	Mouse	Oral	-
Time to Peak Concentration	T <sub>max</sub>	Data not available	Mouse	Oral	-
Area Under the Curve	AUC	Data not available	Mouse	Oral	-
Elimination Half-life	t <sub>1/2</sub>	Data not available	Mouse	Oral	-
Oral Bioavailability	F%	Data not available	Mouse	-	-

## Experimental Protocols

Detailed protocols for pharmacokinetic studies of SC144 have not been published. However, based on the in vivo efficacy studies conducted, a representative experimental workflow for

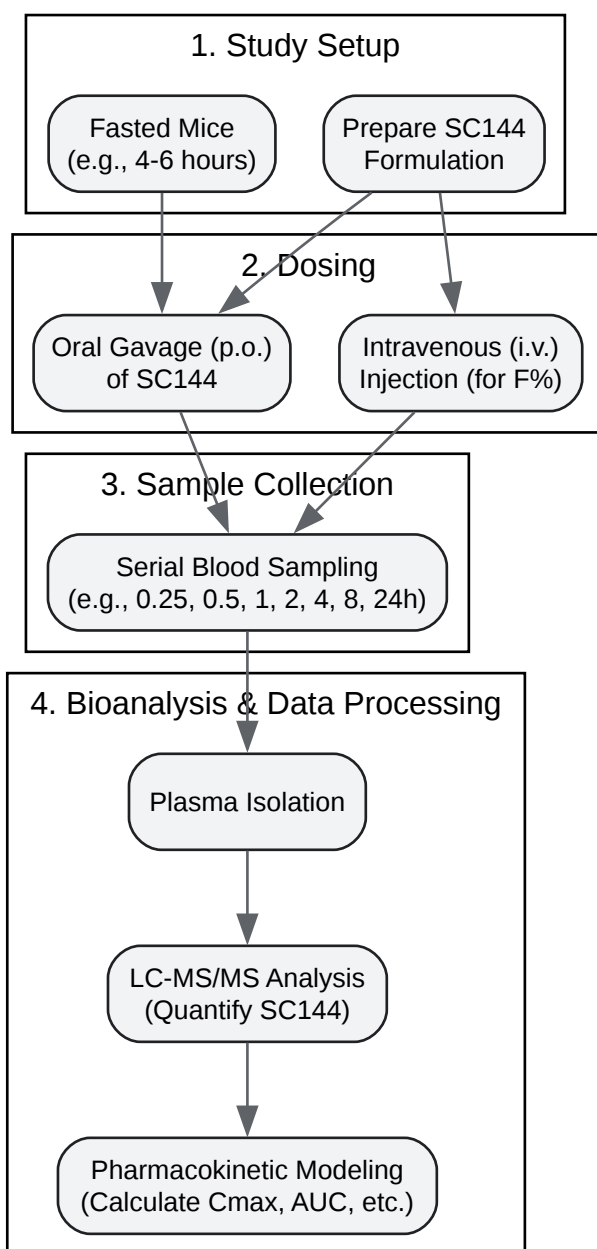
assessing oral bioavailability in a mouse xenograft model can be outlined.

## In Vivo Efficacy Studies (Published Context)

- **Animal Model:** Athymic nude mice (6–8 weeks old).
- **Tumor Model:** Human ovarian cancer xenografts (e.g., OVCAR-8 cells) or pancreatic cancer xenografts.
- **Drug Administration:** SC144 administered orally (p.o.) daily. In one study, a dose of 100 mg/kg was used.
- **Vehicle:** The specific vehicle for oral administration of SC144 in these studies is not detailed in the available abstracts. A common vehicle for oral gavage of hydrophobic compounds is a solution containing DMSO, polyethylene glycol, and saline.
- **Efficacy Endpoint:** Tumor volume was measured regularly to assess the delay in tumor growth compared to a vehicle-treated control group.

## Representative Protocol for an Oral Pharmacokinetic Study

The following represents a standard, generalized protocol for determining the pharmacokinetic profile of an orally administered compound like SC144 in mice.



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**Caption:** Representative workflow for a preclinical pharmacokinetic study.

Methodology Details for Representative Protocol:

- **Animal Preparation:** Healthy, fasted mice are used to minimize variability in gastrointestinal absorption. Body weights are recorded for accurate dosing.

- **Dosing Preparation:** SC144 is dissolved in a suitable, non-toxic vehicle. For bioavailability studies, a separate formulation for intravenous injection is also prepared.
- **Administration:**
  - **Oral (p.o.):** A specific dose (e.g., 100 mg/kg) is administered to one cohort of mice via oral gavage.
  - **Intravenous (i.v.):** A lower dose (e.g., 10 mg/kg) is administered to a separate cohort via tail vein injection to provide a reference for 100% bioavailability.
- **Blood Sampling:** Blood samples (typically 20-50 µL) are collected from each mouse at predetermined time points post-dosing into tubes containing an anticoagulant (e.g., EDTA).
- **Sample Processing:** Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
- **Bioanalysis:** The concentration of SC144 in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
- **Pharmacokinetic Analysis:** The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and elimination half-life. Oral bioavailability (F%) is calculated using the formula:  $F\% = (AUC_{oral} / Dose_{oral}) / (AUC_{iv} / Dose_{iv}) * 100$ .

## Conclusion

SC144 is a promising, orally active anticancer agent that functions through a novel mechanism of gp130 inhibition. Its ability to disrupt the oncogenic IL-6/gp130/STAT3 signaling axis has been validated in preclinical cancer models. While its oral efficacy is established, a significant gap exists in the public domain regarding its detailed quantitative pharmacokinetic profile and oral bioavailability. The development of next-generation analogs with improved solubility and metabolic stability suggests that these properties are a key focus of ongoing research. Future publications from these optimization efforts may provide the detailed pharmacokinetic data required for a complete understanding of SC144's disposition in vivo.

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